Rimacalib

概要

説明

科学的研究の応用

Chemistry: Rimacalib’s potential as a CaMKII inhibitor makes it valuable for studying kinase signaling pathways and drug development.

Biology: Researchers explore its effects on cellular processes, including cell growth, differentiation, and apoptosis.

Medicine: Beyond rheumatoid arthritis, this compound’s anti-inflammatory properties may have broader therapeutic applications.

Industry: Its use in drug discovery and development could impact pharmaceutical research.

作用機序

- リムカリブは、カルシウム依存性シグナル伝達経路に関与するCaMKIIを阻害します。

- 分子標的は、心筋収縮性、シナプス可塑性、遺伝子発現などの細胞機能を調節するCaMKIIアイソフォーム(α、β、γ、δ)を含みます。

- リムカリブが影響を与える正確な経路は、さらなる調査が必要です。

生化学分析

Biochemical Properties

Rimacalib functions as an inhibitor of CaMKII, an enzyme that is pivotal in regulating calcium signaling pathways within cells. By inhibiting CaMKII, this compound can modulate various biochemical reactions. CaMKII is involved in processes such as synaptic plasticity, learning, memory, and chronic inflammatory pain . This compound’s interaction with CaMKII involves binding to the enzyme, thereby preventing its activation and subsequent phosphorylation of target proteins .

Cellular Effects

This compound has been shown to influence several cellular processes. In cardiomyocytes, this compound reduces sarcoplasmic reticulum (SR) calcium leak, which is associated with arrhythmogenesis and heart failure remodeling . This reduction in calcium leak helps in stabilizing cellular calcium levels, thereby improving cardiac function. Additionally, this compound has been observed to suppress spontaneous arrhythmogenic calcium release events, which are critical in maintaining proper cardiac rhythm .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to CaMKII, inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in calcium signaling pathways. By blocking CaMKII activity, this compound can modulate gene expression and cellular metabolism, leading to its therapeutic effects in conditions like rheumatoid arthritis and potentially cardiac diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound has demonstrated stability and sustained inhibition of CaMKII activity over extended periods. Long-term studies have shown that this compound maintains its efficacy in reducing SR calcium leak and preventing arrhythmogenic events without negatively impacting overall cellular function

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses of this compound have been effective in reducing inflammation and improving cardiac function without significant adverse effects. Higher doses may lead to toxicity and adverse effects, highlighting the importance of optimizing dosage for therapeutic use . Studies have shown that this compound can achieve therapeutic benefits at specific dosage thresholds, but exceeding these thresholds can result in detrimental effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. By inhibiting CaMKII, this compound affects the phosphorylation state of various proteins involved in calcium homeostasis. This inhibition can alter metabolic flux and influence the levels of metabolites associated with calcium signaling pathways

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its binding affinity to CaMKII and other cellular components. This compound’s localization within cells is crucial for its inhibitory effects on CaMKII and subsequent modulation of calcium signaling . Detailed studies on its transport mechanisms and distribution patterns are ongoing.

Subcellular Localization

This compound’s subcellular localization is primarily associated with regions where CaMKII is active, such as the sarcoplasmic reticulum in cardiomyocytes. The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective inhibition of CaMKII activity . Understanding the precise subcellular localization of this compound is essential for optimizing its therapeutic potential.

準備方法

- 残念ながら、リムカリブの具体的な合成経路や反応条件は、文献では広く入手できません。 それは、ラボで化学プロセスによって合成されます。

- 工業生産方法は、所有権があり、詳細な情報は、商業上の利益のために制限される場合があります。

化学反応の分析

- リムカリブは、酸化、還元、置換などのさまざまな化学反応を受ける可能性があります。 正確な試薬と条件は公開されていません。

- これらの反応中に生成された主要な生成物は、明示的に文書化されていません。

科学研究の応用

化学: リムカリブは、CaMKII阻害剤としての可能性から、キナーゼシグナル伝達経路と薬物開発の研究に役立ちます。

生物学: 研究者は、細胞の成長、分化、アポトーシスなど、細胞プロセスへの影響を調べています。

医学: リムカリブの抗炎症作用は、関節リウマチ以外にも、より広範囲な治療用途がある可能性があります。

業界: 創薬・開発における使用は、製薬研究に影響を与える可能性があります。

類似化合物との比較

- リムカリブのユニークさは、CaMKIIの特異的な阻害にあります。

- 類似の化合物には、他のキナーゼ阻害剤が含まれますが、リムカリブのCaMKIIに対する選択性により、リムカリブは他の化合物とは一線を画しています。

特性

IUPAC Name |

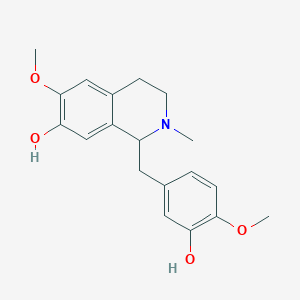

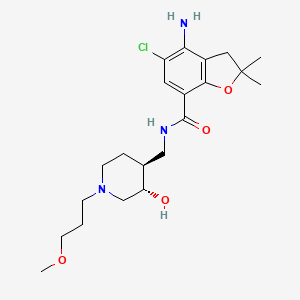

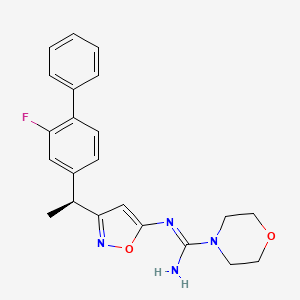

N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-15(17-7-8-18(19(23)13-17)16-5-3-2-4-6-16)20-14-21(29-26-20)25-22(24)27-9-11-28-12-10-27/h2-8,13-15H,9-12H2,1H3,(H2,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTIJGWONQOOLC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)N=C(N)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)C2=CC=CC=C2)F)C3=NOC(=C3)/N=C(\N)/N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215174-50-8 | |

| Record name | Rimacalib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215174508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimacalib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIMACALIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ76J3N815 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。